(Z)-2-(benzenesulfonyl)-3-(dimethylamino)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)prop-2-en-1-one
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Description
(Z)-2-(benzenesulfonyl)-3-(dimethylamino)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C21H20N2O3S2 and its molecular weight is 412.52. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Evaluation
A study by Alsaedi, Farghaly, and Shaaban (2019) in "Molecules" details the synthesis of pyrazolo[1,5-a]pyrimidine ring systems containing phenylsulfonyl moiety, including 2-benzenesulfonyl-1-(4-benzenesulfonyl-phenyl)-3-dimethylamino-propenone. These compounds showed promising antimicrobial activities, with some derivatives exceeding the activity of reference drugs. Notably, derivatives with one sulfone group were more effective against bacteria and fungi than those with two sulfone groups (Alsaedi, Farghaly, & Shaaban, 2019).
Microwave-Mediated Synthesis of Heterocycles
Darweesh, Mekky, Salman, and Farag (2016) in "Research on Chemical Intermediates" reported the efficient microwave-mediated synthesis of benzothiazole- and benzimidazole-based heterocycles using 1-(benzothiazol-2-yl)-3-(N,N-dimethylamino)-2-(phenylsulfonyl)prop-2-en-1-one and related compounds. These enaminosulfones served as versatile building blocks for creating novel pyrazolo[1,5-a]pyrimidine and [1,2,4]-triazolo[1,5-a]pyramidine derivatives, demonstrating the potential of this compound in synthesizing diverse heterocyclic structures (Darweesh, Mekky, Salman, & Farag, 2016).
Synthesis of 1,4-Dihydropyridine Derivatives
Stanovnik, Hvala, Jukic Sorsak, Soršak, Bratušek, Svete, Lah, and Leban (2002) in "Heterocycles" explored the use of 4-[3-Dimethylamino-1-(2-dimethylaminovinyl]prop-2-enylidene]-2-phenyl-1,3-oxazol-5(4H)-one and similar compounds in synthesizing 1,4-dihydropyridine derivatives. The study demonstrates the versatility of these compounds in organic synthesis, particularly in the creation of dihydropyridine structures, which have significant pharmacological importance (Stanovnik et al., 2002).
Antimicrobial and Anti-Inflammatory Activities
Shetty, Khazi, and Ahn (2010) in "Bulletin of The Korean Chemical Society" synthesized and evaluated the anthelmintic and anti-inflammatory activities of various sulfide and sulfone derivatives, including 6-aryl-2benzenesulfonyl-3-(3,4-dimethoxy-phenyl)imidazo[2,1-b]- thiazole. These compounds showed notable activities, highlighting their potential in pharmaceutical research for developing new therapeutic agents (Shetty, Khazi, & Ahn, 2010).
Synthesis of Zinc Phthalocyanine Derivatives
Pişkin, Canpolat, and Öztürk (2020) in "Journal of Molecular Structure" focused on synthesizing new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base. These compounds demonstrated high singlet oxygen quantum yield, making them suitable for photodynamic therapy applications in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Photoluminescence Properties of Benzenesulfonamides
Koshchienko, Burlov, Makarova, Vlasenko, Nikolaevskii, Kiskin, Garnovskii, Trigub, and Metelitsa (2017) in "Russian Journal of General Chemistry" synthesized 4-methyl-N-{2-([1-alkyl-2-[2-(p-tolylsulfonylamino)phenyl]benzimidazol-5-yl]iminomethyl)phenyl}-benzenesulfamides and their zinc complexes. These compounds showed interesting photoluminescence properties, suggesting their potential application in materials science and optoelectronic devices (Koshchienko et al., 2017).
Coordination with Metals and Theoretical Modeling
Kovalchukova, Dorovatovskii, Zubavichus, Bozhenko, Utenyshev, Alabada, Volyansky, and Khrustalev (2017) in "Inorganica Chimica Acta" investigated the coordination of a 4-azopyrazol-5-one heterocyclic derivative with metals. The study involved synthesis, X-ray studies, spectroscopic characteristics, and theoretical modeling, providing insights into the complex formation constants and potential applications in materials science (Kovalchukova et al., 2017).
properties
IUPAC Name |
(Z)-2-(benzenesulfonyl)-3-(dimethylamino)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S2/c1-15-20(27-21(22-15)16-10-6-4-7-11-16)19(24)18(14-23(2)3)28(25,26)17-12-8-5-9-13-17/h4-14H,1-3H3/b18-14- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKYYAZUTXRTFOV-JXAWBTAJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)C(=CN(C)C)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)/C(=C/N(C)C)/S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(benzenesulfonyl)-3-(dimethylamino)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)prop-2-en-1-one |
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